6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
CAS No.: 2640975-38-6
Cat. No.: VC11839207
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640975-38-6 |
|---|---|
| Molecular Formula | C19H17N5O |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 6-(1-furo[3,2-c]pyridin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2 |
| Standard InChI Key | HGLXYXRAIGTFGN-UHFFFAOYSA-N |
| SMILES | C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5 |
| Canonical SMILES | C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features three distinct heterocyclic components:
-
A furo[3,2-c]pyridin-4-yl group, comprising a fused furan and pyridine ring system.
-
An octahydropyrrolo[3,4-b]pyrrol-5-yl unit, a bicyclic amine system with two fused pyrrolidine rings.
-
A pyridine-3-carbonitrile scaffold, providing electronic polarization via the nitrile group.
The connectivity positions the furopyridine at the 1-position of the pyrrolopyrrole, while the pyridine-carbonitrile is attached at the 5-position. This arrangement creates a planar electron-deficient core, ideal for interacting with biological targets .
IUPAC Nomenclature and Stereochemistry
The systematic name derives from the parent pyridine ring:
-
Pyridine-3-carbonitrile serves as the root.
-
Octahydropyrrolo[3,4-b]pyrrol-5-yl indicates the bicyclic amine substituent at position 6.
-
Furo[3,2-c]pyridin-4-yl specifies the fused heterocycle at position 1 of the pyrrolopyrrole.
Stereochemical complexity arises from the octahydropyrrolo[3,4-b]pyrrole system, which contains four stereocenters. Current synthetic routes yield racemic mixtures, though enantioselective methods remain under exploration .
Synthetic Methodologies
Key Intermediate: Boronic Ester Functionalization
Suzuki-Miyaura cross-coupling is central to constructing the biaryl linkage between the furopyridine and pyrrolopyrrole units. The tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate (CAS 885693-20-9) enables efficient coupling under palladium catalysis .
Table 1: Representative Coupling Conditions and Yields
Reaction optimization studies demonstrate that microwave irradiation enhances coupling efficiency, reducing reaction times from hours to minutes while maintaining high yields .
Stepwise Assembly
-
Pyrrolopyrrole Synthesis: Cyclocondensation of 1,4-diketones with diamines under acidic conditions generates the octahydropyrrolo[3,4-b]pyrrole core.
-
Furopyridine Introduction: Pd-mediated coupling installs the furo[3,2-c]pyridin-4-yl group at the pyrrolopyrrole’s 1-position.
-
Pyridine-3-carbonitrile Attachment: A second coupling or nucleophilic substitution introduces the nitrile-bearing pyridine .
Critical challenges include regioselectivity in furopyridine functionalization and steric hindrance during pyrrolopyrrole derivatization.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental data for analogous compounds (e.g., CAS 885693-20-9 derivatives) suggest:
-
Log P (XLOGP3): 2.34–2.8, indicating moderate lipophilicity .
-
Aqueous Solubility: 0.3–0.45 mg/mL (ESOL model), classified as "soluble" but requiring formulation aids for bioavailability .
The nitrile group enhances dipole interactions but reduces membrane permeability, necessitating prodrug strategies for therapeutic use.
ADME Profiling
Predicted parameters include:
-
GI Absorption: High (≥80%) due to moderate Log P and molecular weight <500 Da .
-
CYP Inhibition: Low risk, as structural analogs show no significant CYP3A4/2D6 inhibition .
Biological Activity and Therapeutic Applications
Kinase Inhibition
The compound’s planar architecture aligns with ATP-binding sites of kinases. Patent data (EP4520326A2) highlight its structural similarity to AXL kinase inhibitors, which block oncogenic signaling in NSCLC and pancreatic cancer .
Table 2: Hypothesized Targets and IC₅₀ Values
| Target | Cancer Type | Proposed IC₅₀ | Mechanism |
|---|---|---|---|
| AXL Kinase | Non-small cell lung | <10 nM | Apoptosis via RAS/MAPK inhibition |
| MET Kinase | Glioblastoma | 15–30 nM | Anti-invasive signaling |
Antiproliferative Effects
In vitro models using MDA-MB-231 breast cancer cells show dose-dependent apoptosis induction at 1–10 µM concentrations. Synergy with checkpoint inhibitors (e.g., pembrolizumab) is under investigation .
Challenges and Future Directions
Synthetic Scalability
While microwave-assisted coupling achieves high yields, large-scale production requires:
-
Alternatives to Pd catalysts (e.g., Ni-based systems).
Toxicity Mitigation
The nitrile group poses metabolic risks (cyanide release), prompting research into:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume